BenchChemオンラインストアへようこそ!

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Prodrug Design Blood-Brain Barrier Lipophilicity

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS 157848-08-3) is a synthetic quinoline derivative, formally the ethyl ester of 5,7-dichlorokynurenic acid (DCKA). It belongs to the class of 2-carboxylate esters of kynurenic acid analogs, which are primarily explored as prodrugs and synthetic intermediates for developing antagonists targeting the glycine site of the N-methyl-D-aspartate (NMDA) receptor.

Molecular Formula C12H9Cl2NO3
Molecular Weight 286.11 g/mol
CAS No. 157848-08-3
Cat. No. B133506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester
CAS157848-08-3
Molecular FormulaC12H9Cl2NO3
Molecular Weight286.11 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=O)C2=C(N1)C=C(C=C2Cl)Cl
InChIInChI=1S/C12H9Cl2NO3/c1-2-18-12(17)9-5-10(16)11-7(14)3-6(13)4-8(11)15-9/h3-5H,2H2,1H3,(H,15,16)
InChIKeyPAWVWSJNXBGMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS 157848-08-3): A Key Prodrug Intermediate for NMDA Glycine Site Modulators


5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester (CAS 157848-08-3) is a synthetic quinoline derivative, formally the ethyl ester of 5,7-dichlorokynurenic acid (DCKA). It belongs to the class of 2-carboxylate esters of kynurenic acid analogs, which are primarily explored as prodrugs and synthetic intermediates for developing antagonists targeting the glycine site of the N-methyl-D-aspartate (NMDA) receptor [1]. The parent acid, DCKA, is a potent antagonist (Kb 65 nM) at this site, but its poor brain penetration necessitates prodrug strategies for in vivo central nervous system (CNS) applications, a role this ethyl ester and related compounds are designed to fulfill [2].

Why 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester Cannot Be Replaced by the Free Acid or Other Simple Esters


Procurement based solely on the 5,7-dichlorokynurenic acid pharmacophore is insufficient for in vivo or synthetic applications because the core acid (DCKA) is practically excluded from the brain by the blood-brain barrier [1]. While DCKA shows high in vitro affinity (Ki ~79 nM) for the NMDA receptor glycine site, its physicochemical properties, notably high polarity and hydrogen-bond donor capacity, result in negligible CNS bioavailability . The ethyl ester specifically addresses this limitation as a prodrug moiety, offering a different pharmacokinetic profile. Simply choosing a different ester, like the methyl ester, changes the hydrolysis rate, metabolic stability, and the resulting in vivo exposure to the active parent acid [1]. The choice of the 2-carboxyl ethyl ester over other esters or the free acid is therefore a critical decision point governed by the specific balance between stability, solubility, and bioconversion rate required for a given study or synthetic route.

5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester: Quantified Differentiation for Scientific Procurement


Prodrug Selection: Optimized Lipophilicity for CNS Delivery Compared to the Parent Acid DCKA

The ethyl ester (CAS 157848-08-3) is designed as a prodrug to enhance the brain penetration of 5,7-dichlorokynurenic acid (DCKA). The key differentiation from the parent acid is its increased lipophilicity, a prerequisite for passive blood-brain barrier (BBB) permeation. The parent acid DCKA is a highly polar molecule with poor BBB penetration, while esterification to the ethyl ester increases the calculated LogP, improving membrane permeability [1]. This is a class-level property where the ethyl ester is chosen for a specific balance of lipophilicity and hydrolysis rate, distinct from the methyl (faster hydrolysis) or larger alkyl esters (potential toxicity) [1].

Prodrug Design Blood-Brain Barrier Lipophilicity CNS Drug Delivery

Aqueous Solubility Advantage Over the Parent Acid, DCKA

A critical procurement parameter for in vivo studies is solubility in dosing vehicles. The ethyl ester shows a defined, improved aqueous solubility profile for formulating injectable solutions, distinguishing it from the poorly soluble parent acid DCKA . Specifically, the target compound has a reported solubility of 77.46 mg/L at 25°C, providing a tangible benchmark for vehicle preparation compared to the notoriously insoluble free acid .

Pre-formulation Solubility Bioavailability In Vivo Dosing

Validated Use as a Key Intermediate in the Synthesis of High-Affinity NMDA Antagonists

The ethyl ester is explicitly claimed and used as the preferred starting material or intermediate for synthesizing a series of 4-urea-5,7-dichlorokynurenic acid derivatives, as documented in US patent 5,783,700 [1]. This patent demonstrates that the 2-carboxyl ethyl ester scaffold is crucial for further functionalization, particularly at the 4-position, yielding compounds with quantifiable anticonvulsant activity. For example, a lead derivative synthesized from this ester family achieved an ED50 of 134 mg/kg in the TTE test [2]. This synthetic utility is not replicated by the 2-carboxylic acid itself, which would aminate at the 4-position at a different rate and yield.

Synthetic Intermediate Medicinal Chemistry Patent Routes 4-Urea Derivatives

Recommended Research and Industrial Applications for 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester


CNS Drug Discovery: In Vivo Proof-of-Concept Studies for Glycine-Site NMDA Antagonism

This compound is the ideal prodrug candidate for validating NMDA receptor glycine site antagonism in rodent behavioral models. Its optimized lipophilicity (LogP 2.67) and manageable aqueous solubility (14–77.5 mg/L) directly address the parent acid's brain penetration and dosing limitations . It is the preferred choice for anticonvulsant, neuroprotection, or alcohol withdrawal studies where achieving pharmacologically relevant brain concentrations of DCKA is the primary endpoint [1][2].

Medicinal Chemistry: Synthesis of 4-Substituted DCKA Analogs via a Validated Patent Route

As documented in US 5,783,700, the ethyl ester is the foundational building block for creating 4-urea-5,7-dichlorokynurenic acid derivatives. Its use ensures synthetic efficiency and direct access to a compound library with demonstrated anticonvulsant activity, bypassing the need for protecting group chemistry on the free acid. This makes it a mandatory procurement item for any laboratory continuing this line of structure-activity relationship (SAR) exploration .

Analytical and Reference Standard for Pharmacokinetic Studies of DCKA Prodrugs

In pharmacokinetic and metabolic stability studies of DCKA prodrugs, the ethyl ester serves as a crucial analytical reference standard. Its distinct chromatographic and mass spectral profile, defined by the ethyl ester moiety, allows for the precise quantification of the intact prodrug in plasma and brain tissue, differentiating it from the released parent acid and other ester metabolites. This is essential for establishing PK/PD relationships for this class of compounds [1].

Quote Request

Request a Quote for 5,7-Dichloro-4-hydroxy-quinoline-2-carboxylic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.